molecular formula C23H17ClFN3O3 B2666236 (2Z)-2-[(5-chloro-2-fluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide CAS No. 1327185-07-8

(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide

カタログ番号: B2666236
CAS番号: 1327185-07-8
分子量: 437.86
InChIキー: FCTHIDWDOICHNX-VYIQYICTSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the chromene-carboxamide class, characterized by a fused benzopyran core (chromene) substituted with an imino group at position 2 and a carboxamide moiety at position 2. Key structural features include:

  • 5-chloro-2-fluorophenylimino group: Introduces halogenated aromaticity, likely influencing lipophilicity and target binding .
  • 6-methylpyridin-2-yl carboxamide: A heteroaromatic substituent that may facilitate hydrogen bonding or π-π interactions in biological systems .

Its design aligns with the "similarity hypothesis," where structural analogs are expected to share functional properties . However, subtle variations in substituents can lead to divergent biological outcomes .

特性

IUPAC Name

2-(5-chloro-2-fluorophenyl)imino-8-methoxy-N-(6-methylpyridin-2-yl)chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClFN3O3/c1-13-5-3-8-20(26-13)28-22(29)16-11-14-6-4-7-19(30-2)21(14)31-23(16)27-18-12-15(24)9-10-17(18)25/h3-12H,1-2H3,(H,26,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTHIDWDOICHNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NC4=C(C=CC(=C4)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (2Z)-2-[(5-chloro-2-fluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide is a member of the chromene family, known for its diverse biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological activity, and potential therapeutic applications, supported by case studies and research findings.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate chromene derivatives with substituted phenyl and pyridine moieties. The synthetic pathway often utilizes various reagents and conditions to achieve the desired structural modifications that enhance biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of chromene derivatives. For instance, similar compounds have demonstrated significant inhibitory effects against various cancer cell lines:

  • HepG2 (liver cancer) : IC50 values ranging from 2.62 to 4.85 µM were recorded for related coumarin derivatives, indicating potent cytotoxicity comparable to doxorubicin .
  • HeLa (cervical cancer) : Some derivatives exhibited IC50 values as low as 0.39 µM, showcasing their effectiveness against tumor cells .

The compound's mechanism of action is believed to involve the inhibition of critical enzymes such as carbonic anhydrases (CAs), particularly the tumor-associated isoform hCA IX, which has been implicated in tumor progression and metastasis .

Antimicrobial Activity

Chromene derivatives have also been evaluated for their antimicrobial properties. The synthesized compounds showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 3.2 to 66 µM . This suggests that the compound may be effective in treating infections caused by resistant bacterial strains.

Molecular Docking Studies

Molecular docking studies provide insights into the binding affinities and interactions of this compound with target proteins. For example, docking simulations indicated favorable binding energies with key amino acids at the active sites of relevant enzymes, supporting its potential as a therapeutic agent .

Case Studies

  • Study on Carbonic Anhydrase Inhibition : A study reported that a derivative similar to our compound exhibited selective inhibition of hCA IX with a Ki value of 107.9 nM, highlighting its specificity towards cancer-related pathways .
  • Antimicrobial Evaluation : In another investigation, various chromene derivatives were tested against multiple microbial strains, demonstrating significant antimicrobial effects that warrant further exploration for clinical applications .

科学的研究の応用

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antitumor Activity : Compounds featuring chromene or related structures have shown promise in inhibiting tumor cell proliferation.
  • Antiviral Properties : Certain derivatives have demonstrated efficacy against viruses, including H5N1 and SARS-CoV-2.
  • Enzyme Inhibition : The compound may interact with specific enzymes, potentially modulating their activity.

The biological activity of this compound likely involves several mechanisms:

  • Hydrogen Bonding : The chromene core can form hydrogen bonds with biological macromolecules.
  • π-π Stacking : Aromatic interactions may enhance binding to target proteins.
  • Hydrophobic Interactions : The presence of hydrophobic groups can facilitate interactions with lipid membranes or hydrophobic pockets in proteins.

Antimicrobial Activity

A study focusing on derivatives of chromene compounds highlighted their antimicrobial properties. The synthesized compounds exhibited significant antibacterial and antifungal activities against various pathogens. For instance, minimum inhibitory concentration (MIC) assays demonstrated that certain derivatives could effectively inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Research

The potential anticancer properties of (2Z)-2-[(5-chloro-2-fluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide have been explored through molecular docking studies. These studies suggest that the compound may effectively bind to specific cancer-related targets, inhibiting tumor growth .

Enzyme Inhibition Studies

Compounds similar to this one have been investigated for their ability to inhibit key enzymes involved in cancer progression and other diseases. For example, studies have shown that certain chromene derivatives can inhibit cyclooxygenase enzymes, which are implicated in inflammation and cancer .

Case Study 1: Antimicrobial Screening

In a comparative study, various chromene derivatives were screened for antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli. Results indicated that some derivatives exhibited zones of inhibition comparable to established antibiotics, suggesting potential for development as new antimicrobial agents .

Case Study 2: Anticancer Activity

A study involving molecular docking simulations revealed that the compound could effectively interact with proteins involved in cell cycle regulation. This interaction suggests a mechanism by which the compound could exert anticancer effects, warranting further investigation through in vitro and in vivo studies .

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

The compound is compared to three classes of analogs (Table 1), emphasizing structural variations and their biochemical implications.

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Differences Reported Bioactivity/Properties
Target Compound 5-chloro-2-fluorophenylimino, 8-methoxy, 6-methylpyridinyl Not explicitly reported; inferred stability
2-amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile Chlorobenzylidene, tetrahydrochromene, nitrile group Higher lipophilicity; reduced solubility
(2Z)-N-(5-Chloro-2,4-dimethoxyphenyl)-5-(hydroxymethyl)-2-[(4-methoxyphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide Pyrano-pyridine core, hydroxymethyl, dimethoxyphenyl Enhanced metabolic stability in vitro
(2Z)-N-(2-methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide Methoxy substituents at positions 2 (phenyl) and 3 (imino) Moderate kinase inhibition; rapid clearance

Impact of Halogenation Patterns

  • The 5-chloro-2-fluorophenylimino group in the target compound provides a balance of electronegativity and steric bulk compared to 2-chlorobenzylidene in or 4-methoxyphenylimino in .
  • In contrast, non-halogenated analogs (e.g., ) exhibit faster hepatic clearance due to reduced electron-withdrawing effects .

Role of Heterocyclic Substituents

  • The 6-methylpyridin-2-yl group in the target compound may improve solubility relative to the nitrile group in , which contributes to hydrophobicity and membrane permeability but limits aqueous stability .
  • Replacement of chromene with pyrano[2,3-c]pyridine in introduces additional nitrogen atoms, possibly enhancing binding to enzymes with polar active sites (e.g., kinases) .

Functional Group Modifications

  • The 8-methoxy group in the target compound contrasts with the 5-(hydroxymethyl) substitution in . Methoxy groups generally improve metabolic stability by blocking CYP450-mediated oxidation, whereas hydroxymethyl groups may serve as sites for glucuronidation .
  • Carboxamide variations (e.g., N-(2-methoxyphenyl) in vs. N-(6-methylpyridin-2-yl) in the target compound) influence hydrogen-bonding capacity and target selectivity .

Challenges in Structure-Activity Relationship (SAR) Predictions

While structural similarity guides analog design, exceptions exist:

  • Bioavailability Discrepancies : Compounds with nearly identical backbones (e.g., chromene vs. tetrahydrochromene in ) show divergent pharmacokinetics due to ring saturation altering membrane permeability .
  • Functional Non-Equivalence: The target compound’s 6-methylpyridin-2-yl group may confer unique binding kinetics compared to phenyl or benzylidene substituents, despite shared core structures .
  • Semantic vs. Structural Similarity: Ontology-based analyses reveal that analogs with similar structures (e.g., halogenated imino groups) may target unrelated biological pathways, complicating SAR extrapolation .

Regulatory and Cheminformatic Considerations

  • Read-Across Predictions : Regulatory frameworks (e.g., QSAR models) rely on structural similarity to infer hazards or efficacy, but must account for substituent-specific effects (e.g., fluorine’s metabolic inertia) .
  • Patent Obviousness: The U.S. Patent Office may reject claims for compounds like the target if prior art discloses analogs with "close structural similarity" (e.g., shared chromene-carboxamide cores), unless novel substituents confer unexpected benefits .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires attention to coupling reagents and reaction conditions. For imine formation (critical for the (Z)-configuration), use coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxo hexafluorophosphate) as described in similar carboxamide syntheses . Purification via column chromatography with gradients of ethyl acetate/hexane or recrystallization (e.g., from dimethylformamide/water mixtures) can enhance purity, as demonstrated in pyridinecarboxamide preparations . Monitoring reaction progress via HPLC (≥95% purity threshold) is essential .

Q. What analytical techniques are recommended for characterizing this compound’s structure and stereochemistry?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the (Z)-imino configuration and methoxy group placement. Aromatic proton splitting patterns (e.g., para-substituted fluorophenyl groups) and NOE experiments can resolve stereochemical ambiguities .
  • XRD : Single-crystal X-ray diffraction provides definitive confirmation of the (Z)-configuration and dihedral angles between aromatic rings, as shown in pyrimidine derivative studies .
  • HRMS : High-resolution mass spectrometry validates molecular formula integrity, especially for chlorine/fluorine-containing compounds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the 5-chloro-2-fluorophenyl and 6-methylpyridin-2-yl groups?

  • Methodological Answer :

  • Analog Synthesis : Replace the 5-chloro-2-fluorophenyl group with other halogenated aryl groups (e.g., 3,5-difluorophenyl or 4-chlorophenyl) to assess electronic effects . Modify the pyridine ring’s methyl group to bulkier substituents (e.g., isopropyl) to probe steric influences.
  • Biological Assays : Test analogs in target-specific assays (e.g., kinase inhibition or receptor binding). For example, fluorophenyl groups in PF-1515965 showed enhanced kinase selectivity, suggesting similar strategies here .
  • Computational Modeling : Perform docking studies using software like AutoDock Vina to predict binding interactions, leveraging PubChem-derived 3D structures .

Q. What strategies resolve contradictions in biological activity data across different assay conditions?

  • Methodological Answer :

  • Standardized Protocols : Ensure consistent buffer pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) to minimize variability.
  • Orthogonal Assays : Validate results using complementary methods (e.g., SPR for binding affinity vs. cellular assays for functional activity). For example, discrepancies in kinase inhibition data (as seen with PF-1515965) may arise from ATP concentration differences .
  • Meta-Analysis : Compare data across published analogs (e.g., Eli Lilly’s fluorophenyl-carboxamide series) to identify trends masked by experimental noise .

Q. How can in silico methods predict metabolic stability and toxicity profiles?

  • Methodological Answer :

  • ADMET Prediction : Use tools like SwissADME or ADMETLab 2.0 to estimate CYP450 metabolism, focusing on the methoxy and imino groups as potential sites of oxidation .
  • Metabolite Identification : Simulate phase I/II metabolism (e.g., demethylation of the methoxy group) via software such as GLORYx, referencing similar chromene derivatives .
  • Toxicity Profiling : Apply ProTox-II to predict hepatotoxicity, leveraging structural alerts from halogenated aryl compounds .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。